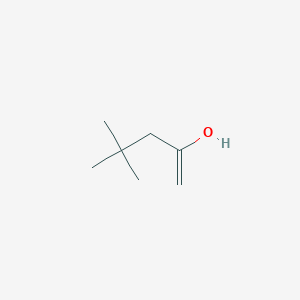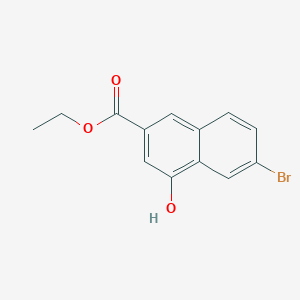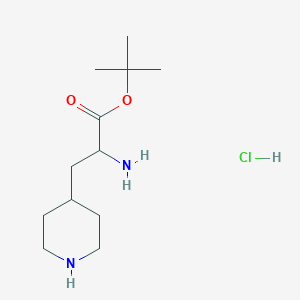
Pyridine, 4-(4,5-dihydro-2-oxazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 4-(4,5-dihydro-2-oxazolyl)- is a heterocyclic organic compound that features a pyridine ring substituted with a 4,5-dihydro-2-oxazolyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-(4,5-dihydro-2-oxazolyl)- can be achieved through several methods. One common approach involves the reaction of 4,5-dihydro-2-oxazole-2-carbaldehyde with pyridine in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent such as ethyl acetate under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 4-(4,5-dihydro-2-oxazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazolyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of pyridine-4-carboxylic acid derivatives.
Reduction: Formation of pyridine-4-(4,5-dihydro-2-oxazolyl) alcohols.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Applications De Recherche Scientifique
Pyridine, 4-(4,5-dihydro-2-oxazolyl)- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of Pyridine, 4-(4,5-dihydro-2-oxazolyl)- involves its interaction with specific molecular targets and pathways. As a ligand, it can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Pyridine, 4-(4,5-dihydro-2-oxazolyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
54120-68-2 |
|---|---|
Formule moléculaire |
C8H8N2O |
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
2-pyridin-4-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C8H8N2O/c1-3-9-4-2-7(1)8-10-5-6-11-8/h1-4H,5-6H2 |
Clé InChI |
RUWXYKQDMLEAPE-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=N1)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,5-Dichloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzenesulfonic acid methyl ester](/img/structure/B13932178.png)

![2-[(4-Methoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine](/img/structure/B13932193.png)

![[3-(2-Hydroxyethoxy)phenyl]acetic acid](/img/structure/B13932200.png)








